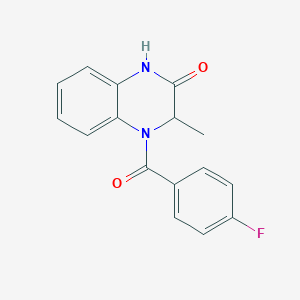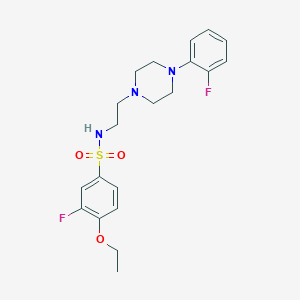
2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide is a chemical compound with the molecular formula C11H6Cl2FN3O and a molecular weight of 286.09 g/mol . It is characterized by the presence of chlorine, fluorine, and pyridine groups attached to a nicotinamide core. This compound is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide typically involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with pyridine-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amide derivative, while substitution with a thiol would yield a thioether derivative .
Aplicaciones Científicas De Investigación
2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of chlorine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-5-fluoronicotinamide
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 2,6-Dichloro-5-fluoro-3-nicotinonitrile
Uniqueness
2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide is unique due to its specific substitution pattern on the nicotinamide core, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to similar compounds .
Propiedades
IUPAC Name |
2,6-dichloro-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FN3O/c12-9-7(4-8(14)10(13)17-9)11(18)16-6-2-1-3-15-5-6/h1-5H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJUEOQWPCKADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)
![4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2527232.png)
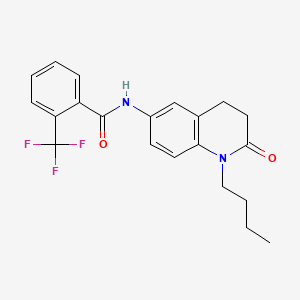
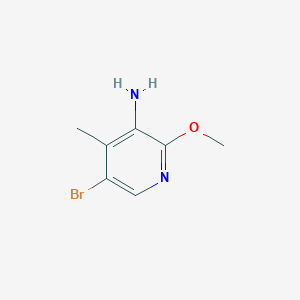
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B2527237.png)
![ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2527239.png)
![4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2527240.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2527242.png)
![(1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B2527243.png)
![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2527244.png)
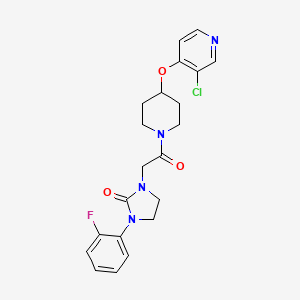
![N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE](/img/structure/B2527246.png)
